molecular formula C18H22O3 B123488 6beta-Hydroxyestrone CAS No. 1229-25-0

6beta-Hydroxyestrone

Cat. No. B123488
CAS RN: 1229-25-0
M. Wt: 286.4 g/mol
InChI Key: HTORTGVWUGQTHQ-UHOVARLQSA-N
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Description

6beta-Hydroxyestrone is a 3-hydroxy steroid that is estrone substituted by a β-hydroxy group at position 6 . It is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6β-hydroxysteroid dehydrogenase (CYP3A4) .


Molecular Structure Analysis

The molecular formula of 6beta-Hydroxyestrone is C18H22O3 . The InChI code is InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16-,18+/m1/s1 .

Scientific Research Applications

Epidemiological Study in Breast Cancer Risk

  • The ratio of urinary 6beta-hydroxycortisol to cortisol is a measure of the activity of cytochrome p450 3A4 (CYP3A4), which catalyzes the formation of genotoxic estrogen, including 16alpha-hydroxyestrone. A study found a significant association between high urinary cortisol ratios and increased breast cancer risk in women, especially in those over 45 years of age. This suggests that high CYP3A4 activity might be a risk factor for breast cancer (Zheng et al., 2001).

Cytochrome CYP3A Activity

  • A study investigated the effect of amiodarone on cytochrome CYP3A activity using the 24-hour urinary excretion of 6beta-hydroxycortisol. The findings suggest that amiodarone is an inhibitor of CYP3A activity, demonstrated by a significant decrease in the 6beta-hydroxycortisol to urinary free cortisol ratio (Micuda et al., 2001).

Influence on Monocyte Cell Proliferation

  • Estrogen metabolites, including hydroxylated forms, can influence the proliferation of monocytes, as found in a study focusing on rheumatoid arthritis (RA) patients. Different estrogen metabolites demonstrated varying effects on monocyte proliferation, suggesting a potential role in modulating the immune response and contributing to RA synovial tissue hyperplasia (Capellino et al., 2008).

Renal Excretion in Autoimmune Diseases

  • A study comparing renal excretion of estrogens in patients with rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) found a large shift towards mitogenic estrogens in relation to endogenous antiestrogens. This suggests that the conversion to mitogenic 16 alpha-hydroxyestrone is greatly upregulated in RA and SLE, contributing to the maintenance of the proliferative state in these diseases (Weidler et al., 2004).

Marker of Drug-Metabolizing Enzyme Activity

  • 6beta-Hydroxycortisol urinary excretion is considered a good test to evaluate drug-metabolizing enzyme inducing or inhibiting properties of drugs when the subjects are their own controls. However, this test is not reliable enough to measure actual CYP3A4 activity, as reviewed in a study examining its application (Galteau & Shamsa, 2003).

Future Directions

While specific future directions for 6beta-Hydroxyestrone research are not available, it’s worth noting that research into similar compounds and their roles in various physiological processes is ongoing . This could potentially lead to new insights into the role and importance of 6beta-Hydroxyestrone in the future.

properties

IUPAC Name

(6R,8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTORTGVWUGQTHQ-UHOVARLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624497
Record name (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Hydroxyestrone

CAS RN

1229-25-0
Record name (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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